N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide
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Overview
Description
N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a formamide group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide typically involves the reaction of 2-aminothiophenol with formic acid or formic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the desired product. The reaction can be represented as follows:
2-Aminothiophenol+Formic Acid→this compound
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate reaction conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzothiazole ring can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
- 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole
- 2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
Comparison: N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The formamide group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-5-9-8-10-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESJDUYKNSPXKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572394 |
Source
|
Record name | N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255842-07-0 |
Source
|
Record name | N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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